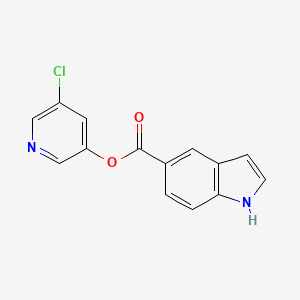
5-Chloropyridin-3-yl 1H-indole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloropyridin-3-yl) 1H-indole-5-carboxylate is an indolyl carboxylic acid. It has a role as an anticoronaviral agent.
Scientific Research Applications
Indole Synthesis and Classification
A comprehensive review on indole synthesis highlights the fascination organic chemists have with indole alkaloids due to their complexity and the challenges they pose in synthesis. The review proposes a classification for indole syntheses based on the last bond formed in the synthesis process and discusses various name reactions associated with indole synthesis, including the Bartoli, Bischler, Fischer, and Madelung syntheses, among others. This classification aims to organize the vast amount of literature on indole synthesis and provide a clear framework for future research in this area (Taber & Tirunahari, 2011).
Indolic Structures in Health and Disease
Research on indolic structures, including metabolites like tryptophan and its derivatives, is growing due to their significant roles in health and disease. Indolic metabolites are associated with gut bacteria and have been found to impact various diseases, including cardiovascular, brain, and gastrointestinal diseases. Studies suggest that maintaining normal levels of indolic structure metabolites is crucial for health, and these metabolites might serve as biomarkers for certain diseases like schizophrenia, depression, atherosclerosis, and colorectal cancer (Beloborodova et al., 2020).
Indole-3-Carbinol and Hepatic Protection
Indoles, particularly indole-3-carbinol (I3C) and its derivatives, have shown multiple protective roles in chronic liver diseases. I3C, through its pleiotropic mechanism, exhibits anti-fibrosis, anti-tumor, anti-oxidant, immunomodulatory, detoxification, and anti-inflammatory effects on hepatic protection. These properties make I3C and its derivatives potentially significant for managing various liver conditions (Wang et al., 2016).
properties
Product Name |
5-Chloropyridin-3-yl 1H-indole-5-carboxylate |
|---|---|
Molecular Formula |
C14H9ClN2O2 |
Molecular Weight |
272.68 g/mol |
IUPAC Name |
(5-chloropyridin-3-yl) 1H-indole-5-carboxylate |
InChI |
InChI=1S/C14H9ClN2O2/c15-11-6-12(8-16-7-11)19-14(18)10-1-2-13-9(5-10)3-4-17-13/h1-8,17H |
InChI Key |
TYLOEMFGLQBHPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(=O)OC3=CC(=CN=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[Bis(2-chloroethyl)amino]methyl}phenylalanine--hydrogen chloride (1/2)](/img/structure/B1255233.png)
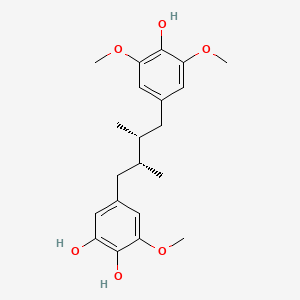
![(1S,9S,10S)-10-benzyl-17-(cyclopropylmethyl)-4-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one](/img/structure/B1255235.png)
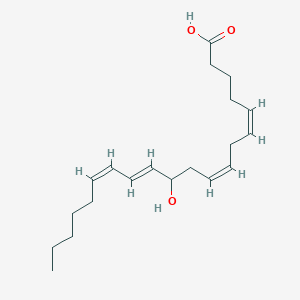
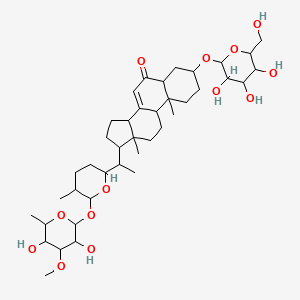
![(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 1H-indole-3-carboxylate](/img/structure/B1255240.png)
![(5S)-1-[2-[3,5-bis(trifluoromethyl)phenyl]ethyl]-5-phenyl-4,5-dihydroimidazol-2-amine](/img/structure/B1255243.png)
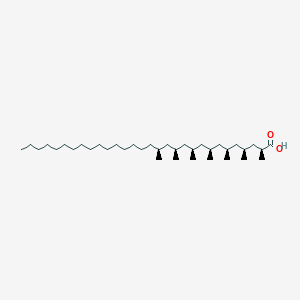
![(1R,3S,11S,12S,14R,21Z,24S,31R,44S)-12-hydroxy-14-[2-(hydroxymethyl)prop-2-enyl]-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one](/img/structure/B1255246.png)
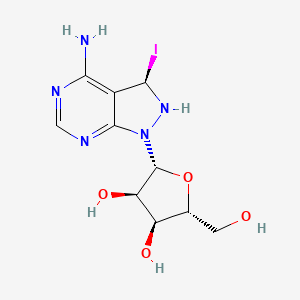
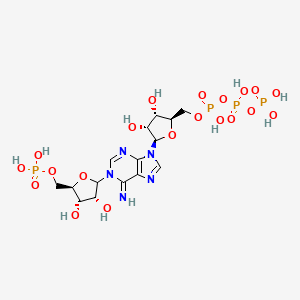

![1H-Indol-5-ol, 3-[2-(5-hydroxy-1H-indol-3-yl)-5-pyrimidinyl]-](/img/structure/B1255253.png)